molecular formula C8H9BrIN B13516208 3-bromo-4-iodo-N,N-dimethylaniline

3-bromo-4-iodo-N,N-dimethylaniline

Cat. No.: B13516208
M. Wt: 325.97 g/mol
InChI Key: IGTSETQHMXTZQV-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-N,N-dimethylaniline is a versatile halogenated aniline derivative intended for research and development applications. This compound features both bromo and iodo substituents on an aromatic ring alongside an electron-donating dimethylamino group, making it a valuable intermediate in various synthetic pathways. The distinct reactivity of the bromine and iodine atoms allows for sequential and selective cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental in constructing complex organic molecules for pharmaceuticals and materials science . The strong electron-donating effect of the N,N-dimethylamino group enhances the compound's utility in the synthesis of advanced materials and dyes, similar to the role of other dimethylaniline derivatives . As a multi-functional building block, it is particularly useful in the preparation of complex aromatic systems and can be used to attach the dimethylanilinyl group to other substrates . Researchers can exploit the different reactivities of the halogen atoms for step-wise functionalization, a strategic advantage in medicinal chemistry and the development of organic electronic materials. The compound must be stored in a dark place, under an inert atmosphere, and at room temperature to maintain stability . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Handling should follow appropriate safety protocols, as it may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrIN

Molecular Weight

325.97 g/mol

IUPAC Name

3-bromo-4-iodo-N,N-dimethylaniline

InChI

InChI=1S/C8H9BrIN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3

InChI Key

IGTSETQHMXTZQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)I)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Bromo 4 Iodo N,n Dimethylaniline

Precursor-Based Synthesis Approaches

A primary route to 3-bromo-4-iodo-N,N-dimethylaniline involves starting with aniline (B41778) derivatives that already contain one or both of the desired halogen atoms. This approach then focuses on the introduction of the remaining functional groups.

N,N-Dimethylation Protocols for Bromo-Iodoaniline Precursors

One direct method begins with 3-bromo-4-iodoaniline. biosynth.comchemicalbook.comaboundchem.com This precursor, containing the desired halogen substitution pattern, can then undergo N,N-dimethylation to yield the final product. Various methylating agents can be employed for this transformation. For instance, reacting 4-bromoaniline (B143363) with methyl iodide in the presence of a base is a known method for N,N-dimethylation. researchgate.net However, without a base, the reaction may result in the formation of the aniline salt, hindering the desired dimethylation. researchgate.net Alternative methylation procedures, such as the use of dimethyl carbonate with a zeolite catalyst, have also been reported for anilines. chemicalbook.com Another approach involves reductive amination using paraformaldehyde and a reducing agent like sodium cyanoborohydride in the presence of an acid. researchgate.net

A similar strategy can be applied to 4-bromo-3-iodoaniline. nih.gov The N,N-dimethylation of this precursor would also lead to the target molecule. The choice of methylation protocol often depends on factors like substrate reactivity, desired yield, and reaction conditions.

Table 1: N,N-Dimethylation of Halogenated Anilines

PrecursorMethylating AgentKey ConditionsProduct
4-BromoanilineMethyl IodidePresence of a baseN,N-Dimethyl-4-bromoaniline
4-BromoanilineParaformaldehyde, Sodium CyanoborohydrideGlacial Acetic AcidN,N-Dimethyl-4-bromoaniline
AnilinesDimethyl CarbonateZeolite Catalyst, 150°CN,N-Dimethylanilines

Regioselective Halogenation of N,N-Dimethylaniline Derivatives

An alternative strategy involves starting with N,N-dimethylaniline and introducing the halogen atoms in a controlled manner. The directing effects of the dimethylamino group play a crucial role in determining the position of electrophilic substitution.

Directed Bromination Methodologies

The dimethylamino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. masterorganicchemistry.com Therefore, direct bromination of N,N-dimethylaniline typically yields a mixture of ortho- and para-brominated products. prezi.comchegg.com To achieve the desired 3-bromo substitution (meta to the dimethylamino group), specialized strategies are required.

One advanced method involves palladium-catalyzed meta-C–H bromination using N-bromophthalimide (NBP) as the bromine source. nih.govrsc.org This approach can overcome the inherent ortho/para selectivity of classical electrophilic bromination. The addition of acidic additives is often crucial for the success of this reaction. nih.govrsc.org

Another approach to achieve specific regioselectivity is through the manipulation of the electronic properties of the substrate. For instance, treatment of N,N-dimethylaniline N-oxides with thionyl bromide leads to selective para-bromination. nih.gov

Iodination Techniques for Aromatic Systems

Similar to bromination, the direct iodination of N,N-dimethylaniline is also influenced by the directing effect of the dimethylamino group. Iodination of N,N-dimethylaniline with molecular iodine is an efficient reaction that typically yields 4-iodo-N,N-dimethylaniline. wikipedia.org The reaction can be so effective that it has been used for the quantitative determination of iodine. wikipedia.orgrsc.org

For achieving iodination at a different position, alternative methods may be necessary. A variety of iodinating reagents are available for electrophilic substitution, and the choice of reagent and reaction conditions can influence the regiochemical outcome. thieme-connect.de

Sequential Halogenation Strategies for Ortho and Para Substitution

Synthesizing this compound requires the introduction of a bromine atom at the meta position and an iodine atom at the para position relative to the dimethylamino group. Given that direct halogenation of N,N-dimethylaniline favors ortho and para substitution, a sequential approach starting from a pre-brominated or pre-iodinated N,N-dimethylaniline is a viable strategy.

For instance, one could start with 3-bromo-N,N-dimethylaniline. sigmaaldrich.com The subsequent iodination would then be directed by both the dimethylamino and the bromine substituents. The strong para-directing ability of the dimethylamino group would likely favor the introduction of iodine at the 4-position, leading to the desired product.

Alternatively, starting with 4-iodo-N,N-dimethylaniline, wikipedia.org subsequent bromination would need to be directed to the 3-position. The interplay between the para-directing dimethylamino group and the deactivating but ortho-, para-directing iodo group would determine the regioselectivity of this step. youtube.com While halogens are deactivating, they still direct incoming electrophiles to the ortho and para positions. youtube.com Therefore, achieving bromination at the 3-position (ortho to iodine and meta to the dimethylamino group) would likely require specific catalytic or directed methods.

Advanced Coupling and Functionalization Approaches

Modern synthetic chemistry offers advanced methods for the construction of highly substituted aromatic rings. Cross-coupling reactions, such as the Suzuki coupling, provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

For example, a suitably functionalized bromo-iodo-aniline derivative could be coupled with a methylating agent via a transition-metal-catalyzed reaction. More complex strategies could involve the synthesis of a di-halogenated aniline with orthogonal reactivity, allowing for selective functionalization at each halogenated site. The application of bromo by iodo exchange reactions can also be a useful tool in multi-step syntheses of complex aromatic compounds. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Assembling the Aromatic Core

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, and they can be hypothetically applied to assemble the this compound core. While direct, one-pot assembly of such a tetra-substituted benzene (B151609) ring is complex, a sequential cross-coupling approach starting from a more readily available di- or tri-substituted benzene derivative is a plausible strategy.

One such hypothetical pathway could involve the Suzuki coupling of a suitably protected aminoboronic acid derivative with a 1,2-dibromo-3-iodobenzene, followed by N,N-dimethylation. However, a more direct approach would be the Buchwald-Hartwig amination of a trihalogenated benzene. For instance, the reaction of 1,2-dibromo-4-iodobenzene (B166945) with dimethylamine (B145610) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand could potentially yield the target molecule. The regioselectivity of such a reaction would be a critical factor, governed by the relative reactivity of the carbon-halogen bonds (C-I > C-Br).

A generalized scheme for such a palladium-catalyzed amination is presented below:

Hypothetical Palladium-Catalyzed Amination Hypothetical Palladium-Catalyzed Amination

This represents a conceptual pathway, and specific conditions would require empirical optimization.

The successful implementation of this strategy would depend on several factors, which are summarized in the following table:

ParameterDescriptionTypical Conditions
Palladium Precatalyst The source of the active palladium(0) catalyst.Pd₂(dba)₃, Pd(OAc)₂
Ligand A phosphine or N-heterocyclic carbene (NHC) that stabilizes the palladium center and facilitates the catalytic cycle.Buchwald or Hartwig ligands (e.g., XPhos, SPhos), Josiphos ligands
Base Required to deprotonate the amine and facilitate reductive elimination.NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent An aprotic solvent capable of dissolving the reactants and catalyst system.Toluene, Dioxane, THF
Temperature The reaction temperature required to drive the catalytic cycle.80-120 °C

Transition Metal-Mediated Functionalization of Pre-existing Halogenated Anilines

A more direct and likely more practical approach to the synthesis of this compound involves the functionalization of a pre-existing halogenated aniline. This can be achieved either by iodination of 3-bromo-N,N-dimethylaniline or by bromination of 4-iodo-N,N-dimethylaniline.

The iodination of 3-bromo-N,N-dimethylaniline is the more probable route due to the directing effects of the substituents. The powerful ortho-, para-directing N,N-dimethylamino group would strongly activate the C4 position for electrophilic substitution, while the meta-directing bromo group at C3 would also favor substitution at C4.

Common iodinating agents for such transformations include N-iodosuccinimide (NIS) or a combination of molecular iodine (I₂) and an oxidizing agent such as periodic acid (HIO₄) or ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net The reaction is typically carried out in a polar aprotic solvent.

A plausible reaction scheme is as follows:

Iodination of 3-Bromo-N,N-dimethylaniline Iodination of 3-Bromo-N,N-dimethylaniline

The following table outlines key parameters for this synthetic transformation:

ParameterDescriptionTypical Conditions
Starting Material The pre-existing halogenated aniline.3-Bromo-N,N-dimethylaniline
Iodinating Agent The source of electrophilic iodine.N-Iodosuccinimide (NIS), I₂/HIO₄, I₂/CAN
Solvent A solvent that can dissolve the reactants and facilitate the reaction.Acetonitrile (B52724), Dichloromethane, N,N-Dimethylformamide (DMF)
Temperature The reaction temperature.0 °C to room temperature
Reaction Time The duration of the reaction.1-24 hours

Alternatively, the bromination of 4-iodo-N,N-dimethylaniline could be considered. However, the regioselectivity of this reaction is less certain. While the N,N-dimethylamino group would direct bromination to the ortho position (C3), the bulky iodo group at C4 might sterically hinder this approach, potentially leading to a mixture of products.

Multi-Component Reactions Incorporating Halogenated Aniline Scaffolds

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the starting materials. sigmaaldrich.com While powerful for generating molecular diversity, the direct synthesis of a specific, relatively simple molecule like this compound via an MCR is less common.

Hypothetically, one could envision an MCR that assembles a dihalogenated aniline scaffold. For instance, a reaction involving a suitably substituted alkyne, an amine source, and halogenating agents could potentially lead to the desired product. However, controlling the regioselectivity of the halogenation steps within a one-pot MCR would be a significant challenge.

More established MCRs, such as the Strecker, Hantzsch, or Ugi reactions, typically involve the formation of new stereocenters and heterocyclic systems and are not directly applicable to the synthesis of this specific substituted aniline. acs.org Therefore, while MCRs are a cornerstone of modern synthetic chemistry, their application to the direct synthesis of this compound remains a theoretical exercise rather than a practically established route.

The following table lists some well-known MCRs and their typical products, illustrating why they are not directly suited for the synthesis of the target compound:

Reaction NameReactantsTypical Product
Strecker Reaction Aldehyde/Ketone, Amine, Cyanide Sourceα-Amino nitrile
Hantzsch Dihydropyridine Synthesis Aldehyde, β-Ketoester (2 equiv.), Ammonia/AmineDihydropyridine
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acidα-Acylamino carboxamide
Passerini Reaction Aldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acyloxy carboxamide

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Iodo N,n Dimethylaniline

Electrophilic Aromatic Substitution Reactions

The N,N-dimethylamino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. However, in 3-bromo-4-iodo-N,N-dimethylaniline, the para position is blocked by the iodine atom. The positions ortho to the amino group are at C2 and C6.

The primary sites for electrophilic attack on the this compound ring are the C2 and C6 positions, which are ortho to the strongly activating N,N-dimethylamino group. The C5 position is also a potential site, being ortho to the bromine and meta to the iodine and amino groups.

The directing effects of the substituents are as follows:

N,N-Dimethylamino group (-N(CH₃)₂): Strongly activating and ortho-, para-directing.

Bromo group (-Br): Deactivating but ortho-, para-directing.

Iodo group (-I): Deactivating but ortho-, para-directing.

The powerful activating effect of the N,N-dimethylamino group is expected to dominate, making the positions ortho to it (C2 and C6) the most nucleophilic. Steric hindrance from the adjacent bromine atom at C3 might slightly disfavor substitution at C2 compared to C6. Therefore, electrophilic substitution would likely yield a mixture of 2- and 6-substituted products, with the 6-substituted product potentially being the major isomer.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating GroupsPredicted Reactivity
C2Ortho to -N(CH₃)₂, Ortho to -BrHighly activated, but sterically hindered
C5Ortho to -I, Meta to -N(CH₃)₂ and -BrModerately deactivated
C6Ortho to -N(CH₃)₂, Meta to -IHighly activated, sterically accessible

This table is based on theoretical predictions and not on experimental data.

Detailed mechanistic studies for the electrophilic introduction of functionalities onto this compound are not available. However, the mechanism would follow the general pathway for electrophilic aromatic substitution, involving the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The stability of this intermediate determines the regioselectivity. The final step is the deprotonation of the intermediate by a weak base to restore aromaticity.

Nucleophilic Aromatic Substitution and Related Processes

Nucleophilic aromatic substitution (SₙAr) on aryl halides typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the electron-donating N,N-dimethylamino group disfavors this type of reaction.

Halogen exchange reactions, particularly the conversion of aryl bromides or iodides to fluorides or chlorides, often require harsh conditions or the use of metal catalysts. The relative reactivity of the C-Br and C-I bonds towards nucleophilic attack or metal-catalyzed processes would depend on the specific reaction conditions. Generally, the C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to cleavage in many organometallic reactions.

The strong electron-donating nature of the N,N-dimethylamino group significantly deactivates the aromatic ring towards traditional SₙAr reactions. Nucleophilic attack would be highly disfavored at all positions. Alternative pathways, such as those involving benzyne (B1209423) intermediates generated via strong bases, could potentially lead to substitution, but the regioselectivity would be complex and difficult to predict without experimental data.

Organometallic Transformations and Catalytic Applications

Aryl halides are common precursors for organometallic reagents and are widely used in cross-coupling reactions. This compound offers two potential sites for such transformations.

The differential reactivity of the C-I and C-Br bonds is a key feature that could be exploited in selective organometallic transformations. The C-I bond is generally more reactive than the C-Br bond in oxidative addition reactions with transition metal catalysts (e.g., palladium or copper). This would allow for selective reactions at the C4 position. For instance, a selective Suzuki, Sonogashira, or Heck coupling could likely be achieved at the C4-iodo position while leaving the C3-bromo position intact for subsequent transformations.

Table 2: Predicted Selective Organometallic Reactions of this compound

Reaction TypeExpected Site of ReactivityRationale
Suzuki Coupling (Pd-catalyzed)C4-IodoHigher reactivity of the C-I bond in oxidative addition
Sonogashira Coupling (Pd/Cu-catalyzed)C4-IodoHigher reactivity of the C-I bond
Heck Coupling (Pd-catalyzed)C4-IodoHigher reactivity of the C-I bond
Grignard FormationC4-Iodo (with Mg)Higher reactivity of the C-I bond
Lithium-Halogen ExchangeC4-Iodo (with n-BuLi)Higher reactivity of the C-I bond

This table is based on established principles of organometallic chemistry and not on specific experimental results for this compound.

Suzuki-Miyaura Coupling Reactions with Boronic Acid Derivatives

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For this compound, the reaction can be performed with high selectivity. Under carefully controlled conditions, the more labile C-I bond undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the C-Br bond. This allows for the selective substitution of the iodine atom.

A subsequent Suzuki-Miyaura coupling can then be carried out at the less reactive C-Br position, often by employing more forcing conditions such as higher temperatures or different ligand/catalyst systems. This stepwise approach provides a powerful strategy for the synthesis of unsymmetrically substituted biaryl and poly-aryl compounds. A variety of electron-donating and electron-withdrawing functional groups on the boronic acid are generally well-tolerated in these reactions. nih.govorganic-chemistry.org

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

Coupling Partner (Ar-B(OH)₂)Position of ReactionPotential ConditionsExpected Product
Phenylboronic acidC4 (Iodo)Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C3-Bromo-N,N-dimethyl-[1,1'-biphenyl]-4-amine
4-Methoxyphenylboronic acidC4 (Iodo)Pd(OAc)₂, SPhos, K₃PO₄, Dioxane, 90°C3-Bromo-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine
Phenylboronic acidC3 (Bromo)PdCl₂(dppf), Cs₂CO₃, DMF, 120°C (on mono-coupled product)4-Iodo-N,N-dimethyl-[1,1':3',1''-terphenyl]-4'-amine

Sonogashira Coupling Reactions with Alkynes

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov Similar to the Suzuki-Miyaura coupling, the reaction with this compound displays high selectivity for the C-I bond. wikipedia.orgmdpi.com

This selectivity enables the direct introduction of an alkynyl moiety at the 4-position of the aniline (B41778) ring, yielding 3-bromo-4-(alkynyl)-N,N-dimethylaniline derivatives. These products are versatile intermediates themselves, as the newly introduced alkyne can participate in further transformations such as cycloadditions or reductions. The remaining C-Br bond can be addressed in a subsequent coupling step if desired. The reaction is compatible with a wide range of terminal alkynes, including those bearing aryl, alkyl, and silyl (B83357) groups. researchgate.netacs.org

Table 2: Illustrative Sonogashira Coupling Reactions

Alkyne Coupling PartnerPosition of ReactionPotential ConditionsExpected Product
PhenylacetyleneC4 (Iodo)Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C3-Bromo-N,N-dimethyl-4-(phenylethynyl)aniline
EthynyltrimethylsilaneC4 (Iodo)PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene, 70°C3-Bromo-N,N-dimethyl-4-((trimethylsilyl)ethynyl)aniline
1-HeptyneC4 (Iodo)Pd(OAc)₂, XPhos, Cs₂CO₃, ACN, 80°C (copper-free)3-Bromo-4-(hept-1-yn-1-yl)-N,N-dimethylaniline

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. alfa-chemistry.comresearchgate.net This reaction offers a direct route to synthesize more complex aniline derivatives from this compound. The reaction's selectivity, favoring the C-I over the C-Br bond, remains a key feature.

By reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst (often employing specialized phosphine (B1218219) ligands) and a strong base, selective amination at the 4-position can be achieved. This yields substituted N,N-dimethyl-N'-(substituted)-3-bromo-1,4-phenylenediamines. The choice of ligand is crucial for achieving high yields and can be tailored to the specific amine coupling partner. alfa-chemistry.com

Table 3: Illustrative Buchwald-Hartwig Amination Reactions

Amine Coupling PartnerPosition of ReactionPotential ConditionsExpected Product
MorpholineC4 (Iodo)Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100°C4-(3-Bromo-4-(dimethylamino)phenyl)morpholine
AnilineC4 (Iodo)Pd(OAc)₂, RuPhos, K₂CO₃, Dioxane, 110°C3-Bromo-N¹,N¹,N⁴-trimethyl-1,4-benzenediamine
BenzylamineC4 (Iodo)Pd₂(dba)₃, Xantphos, Cs₂CO₃, t-BuOH, 100°CN¹-Benzyl-3-bromo-N⁴,N⁴-dimethyl-1,4-benzenediamine

Negishi and Stille Coupling Reactions Utilizing Organozinc and Organotin Reagents

The Negishi and Stille reactions are powerful palladium-catalyzed cross-coupling methods that utilize organozinc and organotin reagents, respectively, to form new C-C bonds. youtube.comorganic-chemistry.orgwikipedia.org These reactions offer alternatives to the Suzuki-Miyaura coupling and are known for their high functional group tolerance.

In the context of this compound, both Negishi and Stille couplings are expected to proceed with high chemoselectivity at the C-I bond. nih.gov The Negishi coupling involves the reaction with an organozinc halide (R-ZnX), which can be prepared from the corresponding organolithium or Grignard reagent. youtube.com The Stille reaction employs an organostannane (R-SnR'₃), which are often stable and isolable reagents. organic-chemistry.orgyoutube.com The reactivity order (C-I > C-Br) allows for the selective introduction of a wide variety of alkyl, vinyl, aryl, and alkynyl groups at the 4-position.

Table 4: Illustrative Negishi and Stille Coupling Reactions

Reaction TypeOrganometallic ReagentPosition of ReactionPotential ConditionsExpected Product
NegishiPhenylzinc chlorideC4 (Iodo)Pd(PPh₃)₄, THF, 65°C3-Bromo-N,N-dimethyl-[1,1'-biphenyl]-4-amine
StilleVinyltributylstannaneC4 (Iodo)PdCl₂(PPh₃)₂, LiCl, DMF, 80°C3-Bromo-N,N-dimethyl-4-vinylaniline
NegishiIsopropylzinc bromideC4 (Iodo)Pd(OAc)₂, CPhos, THF/Toluene, 25°C3-Bromo-4-isopropyl-N,N-dimethylaniline

Directed Lithiation and Grignard Reagent Formation and Subsequent Electrophilic Quenches

The presence of both halogen atoms and a dimethylamino group allows for complex reactivity with organolithium reagents. Two primary pathways are possible: directed ortho-metalation (DoM) and halogen-metal exchange. The dimethylamino group is a known directing group, capable of directing lithiation to the adjacent ortho position (C-2). organic-chemistry.orgwikipedia.org However, halogen-metal exchange is often a much faster process, particularly with aryl iodides. ias.ac.in

Therefore, treatment of this compound with an alkyllithium reagent like n-butyllithium at low temperatures would likely result in a highly selective iodine-lithium exchange to form 2-bromo-4-(dimethylamino)phenyllithium. mdpi.com This organolithium intermediate is a potent nucleophile and can be quenched with a wide array of electrophiles to introduce new functional groups at the 4-position. A less likely, but possible, pathway under different conditions could be bromine-lithium exchange or direct deprotonation at the C-2 position. Formation of a Grignard reagent would similarly be expected to occur preferentially at the C-I bond via reaction with magnesium metal.

Table 5: Illustrative Lithiation/Electrophilic Quench Reactions

Reagent SequenceIntermediateElectrophile (E⁺)Expected Product
1. n-BuLi, THF, -78°C2-Bromo-4-(dimethylamino)phenyllithiumCO₂ (then H₃O⁺)2-Bromo-4-(dimethylamino)benzoic acid
1. n-BuLi, THF, -78°C2-Bromo-4-(dimethylamino)phenyllithiumDMF2-Bromo-4-(dimethylamino)benzaldehyde
1. n-BuLi, THF, -78°C2-Bromo-4-(dimethylamino)phenyllithiumI₂3-Bromo-2,4-diiodo-N,N-dimethylaniline

Functionalization at the Amino Group Nitrogen

N-Alkylation and N-Acylation Reactions for Modifying Electronic Properties

The tertiary nitrogen of the N,N-dimethylamino group can also be a site of chemical transformation. While N-acylation is not possible due to the absence of an N-H bond, N-alkylation can be readily achieved.

Treatment of this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), results in the formation of a quaternary ammonium (B1175870) salt. nih.gov This transformation significantly alters the electronic properties of the substituent, converting the strongly electron-donating -NMe₂ group into a strongly electron-withdrawing -NMe₃⁺ group. This change has a profound impact on the reactivity of the aromatic ring towards further substitutions. Industrial N-alkylation processes often utilize reagents like methanol (B129727) or dimethyl carbonate under catalytic conditions. acs.orgalfa-chemistry.com

Another possible transformation at the nitrogen center is oxidation, for instance with an oxidizing agent like m-CPBA, to form the corresponding N-oxide. This also converts the amino group into an electron-withdrawing group and modifies its steric profile.

Table 6: Illustrative N-Alkylation Reaction

ReagentReaction TypePotential ConditionsExpected Product
Methyl iodide (CH₃I)N-AlkylationAcetonitrile (B52724), Room Temp.(3-Bromo-4-iodophenyl)trimethylammonium iodide
Benzyl bromideN-AlkylationDMF, 60°CBenzyl(3-bromo-4-iodophenyl)dimethylammonium bromide

Quaternization Reactions of the Tertiary Amine

The tertiary amine functionality in this compound is a key reactive center, capable of undergoing quaternization reactions. This process involves the alkylation of the nitrogen atom, which converts the tertiary amine into a quaternary ammonium salt. This transformation fundamentally alters the electronic properties and solubility of the molecule, opening up different synthetic possibilities.

The nitrogen atom of the N,N-dimethylamino group possesses a lone pair of electrons, rendering it nucleophilic. Consequently, it can react with electrophilic alkylating agents, such as alkyl halides, to form a new carbon-nitrogen bond. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the amine acts as the nucleophile.

While specific studies detailing the quaternization of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous compounds. The quaternization of the closely related compound, 3-bromo-N,N-dimethylaniline, is well-established. The reaction of 3-bromo-N,N-dimethylaniline with methyl iodide leads to the formation of 3-bromo-N,N,N-trimethylanilinium iodide in high yield. strath.ac.uk This reaction is typically performed in a polar aprotic solvent like acetonitrile at room temperature or with gentle heating.

The presence of the additional iodine atom at the 4-position in this compound is expected to modulate the nucleophilicity of the tertiary amine through its electronic effects. However, it is not anticipated to inhibit the quaternization reaction. The reaction would proceed by attacking the electrophilic carbon of an alkylating agent, displacing the leaving group and forming the corresponding quaternary ammonium salt, 3-bromo-4-iodo-N,N,N-trimethylanilinium iodide, when methyl iodide is used as the reagent.

Detailed research findings for the quaternization of a similar aniline derivative are presented below, illustrating a typical reaction protocol.

Table 1: Quaternization of 3-Bromo-N,N-dimethylaniline

ReactantAlkylating AgentStoichiometry (Alkylating Agent)SolventTemperatureProductYieldMelting Point (°C)Reference
3-Bromo-N,N-dimethylanilineMethyl iodide3 equivalentsAcetonitrileRoom Temperature3-Bromo-N,N,N-trimethylanilinium iodide94%197-200

The resulting quaternary ammonium salts are ionic compounds and typically exhibit increased water solubility compared to the parent tertiary amine. These salts can be isolated as stable, often crystalline, solids. strath.ac.uk The thermal stability of such anilinium salts has been noted, with decomposition of 3-bromo-N,N,N-trimethylanilinium iodide occurring at 203–204 °C. strath.ac.uk

Advanced Spectroscopic and Structural Analysis of 3 Bromo 4 Iodo N,n Dimethylaniline

Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Structures and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure, connectivity, and dynamics of chemical compounds. For a molecule like 3-bromo-4-iodo-N,N-dimethylaniline, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous assignment of its proton and carbon signals.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the N,N-dimethyl group. The aromatic region would likely show three signals corresponding to the protons at positions 2, 5, and 6 of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, iodo, and dimethylamino substituents. The N,N-dimethyl group will appear as a singlet, typically in the range of 2.5-3.5 ppm, due to the free rotation around the C-N bonds.

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Six distinct signals are anticipated for the aromatic carbons, with their chemical shifts being significantly affected by the attached substituents. The carbons bearing the bromine and iodine atoms (C3 and C4) will show characteristic shifts influenced by the heavy atom effect. The N,N-dimethyl carbons will present a single resonance in the aliphatic region.

Heteronuclear NMR , such as ¹⁵N NMR, can offer direct information about the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the dimethylamino group would be sensitive to the electronic push-pull effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N(CH₃)₂~2.9 - 3.1 (s, 6H)~40 - 45
C1-~150 - 155
C2~6.8 - 7.0 (d)~115 - 120
C3-~110 - 115
C4-~90 - 95
C5~7.2 - 7.4 (dd)~130 - 135
C6~7.5 - 7.7 (d)~140 - 145

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is crucial for identifying adjacent protons on the aromatic ring. For instance, correlations between H2-H6 and H5-H6 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. In this case, it could confirm the proximity of the N-methyl protons to the ortho-protons on the aromatic ring (H2 and H6).

Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within the molecule.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

C=C aromatic ring stretching: These vibrations usually occur in the region of 1600-1450 cm⁻¹.

C-N stretching: The stretching vibration of the aryl-N bond is expected in the 1360-1250 cm⁻¹ range.

C-Br and C-I stretching: The vibrations involving the carbon-halogen bonds are found in the lower frequency "fingerprint" region of the spectrum, typically below 800 cm⁻¹. The C-Br stretch is expected around 600-500 cm⁻¹, and the C-I stretch at even lower wavenumbers.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2950 - 2850
C=C Aromatic Stretch1600 - 1450
C-N Stretch1360 - 1250
C-Br Stretch600 - 500
C-I Stretch500 - 400

Note: These are predicted values based on characteristic group frequencies.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for observing the vibrations of the substituted benzene ring and the carbon-halogen bonds. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its fragmentation pathways, which can provide valuable structural information.

For this compound (C₈H₉BrIN), the expected monoisotopic mass can be calculated with high precision. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive isotopic cluster for the molecular ion peak in the mass spectrum.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺ (for ⁷⁹Br, ¹²⁷I)~324.89
[M]⁺ (for ⁸¹Br, ¹²⁷I)~326.89

Note: These are predicted m/z values for the molecular ions.

Fragmentation analysis under electron ionization (EI) or other ionization techniques would likely involve the loss of a methyl group, followed by the sequential loss of the halogen atoms or other characteristic fragments of the dimethylaniline core. The fragmentation pattern provides corroborating evidence for the proposed structure.

Electronic Absorption and Emission Spectroscopy for Optical Properties

UV-Visible Spectroscopic Characterization of Electronic Transitions

Specific UV-Visible spectroscopic data for this compound, including its absorption maxima (λmax) and molar extinction coefficients (ε), are not available in the reviewed scientific literature. Such data would be essential to characterize the electronic transitions within the molecule, which are expected to be influenced by the presence of the electron-donating N,N-dimethylamino group and the electron-withdrawing bromine and iodine atoms on the aniline (B41778) ring.

Fluorescence and Luminescence Studies to Assess Photophysical Behavior

There is no specific information regarding the fluorescence and luminescence properties of this compound in the public domain. An analysis of its photophysical behavior would require experimental measurements of its emission spectra, fluorescence quantum yield, and excited-state lifetime. These parameters would provide insight into the de-excitation pathways of the molecule after electronic excitation and its potential for applications in materials science or as a fluorescent probe.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

A search of crystallographic databases did not yield a crystal structure for this compound. X-ray crystallography would be necessary to determine its precise solid-state molecular geometry, including bond lengths, bond angles, and torsional angles. Furthermore, this technique would reveal any intermolecular interactions, such as halogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice. While crystal structures for other substituted anilines and related compounds exist, this information cannot be used to definitively describe the solid-state structure of this compound. researchgate.netresearchgate.netnih.gov

Gas-Phase Electron Diffraction for Detailed Molecular Conformation

No studies on the gas-phase electron diffraction of this compound have been found. This technique would be required to determine the detailed molecular conformation of the compound in the absence of intermolecular forces that are present in the solid state. Such an analysis would provide valuable information on the intrinsic geometric parameters of the isolated molecule. The experimental data for the geometries of substituted anilines in the gas phase is generally scarce.

Theoretical and Computational Chemistry of 3 Bromo 4 Iodo N,n Dimethylaniline

Charge Distribution and Bonding Analysis

The electronic structure and the nature of chemical bonds in 3-bromo-4-iodo-N,N-dimethylaniline are fundamentally described by the distribution of electron density throughout the molecule. Computational chemistry provides powerful tools to model and analyze this distribution, offering insights into the molecule's reactivity, stability, and intermolecular interactions. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to partition the total electron density among the constituent atoms, yielding partial atomic charges and detailed information about bonding.

Mulliken Population Analysis

Mulliken population analysis is a method used in computational chemistry to estimate partial atomic charges. wikipedia.org It partitions the electron density among atoms based on the linear combination of atomic orbitals (LCAO) used to construct the molecular orbitals. wikipedia.org While widely used due to its computational simplicity, it is known that the calculated charges can be sensitive to the choice of basis set. wikipedia.orguni-muenchen.de

For this compound, a theoretical Mulliken charge distribution would be dictated by the interplay of the electron-donating N,N-dimethylamino group and the electron-withdrawing halogen substituents. The nitrogen atom of the dimethylamino group is expected to be a site of significant negative charge due to its lone pair of electrons, which can be delocalized into the aromatic ring. This delocalization increases the electron density on the ring, particularly at the ortho and para positions relative to the amino group.

Illustrative Mulliken Atomic Charges for this compound

AtomHypothetical Mulliken Charge (a.u.)
C1-0.150
C2-0.100
C3+0.050
C4+0.080
C5-0.120
C6-0.090
N-0.450
Br-0.060
I-0.040
H (on ring)+0.110 to +0.130
C (methyl)-0.200
H (methyl)+0.100

Note: The values in this table are hypothetical and for illustrative purposes only, representing expected trends based on chemical principles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of bonding by localizing the molecular wave function into orbitals that correspond to Lewis structures (e.g., lone pairs, core pairs, and bonding pairs). wisc.eduwisc.edu This method allows for a detailed examination of donor-acceptor interactions, which are crucial for understanding delocalization and hyperconjugation effects.

The analysis would further detail the hybridization of the atomic orbitals involved in bonding. The carbon atoms of the aromatic ring would exhibit sp² hybridization, while the nitrogen atom of the dimethylamino group would have a hybridization between sp² and sp³, reflecting the partial double bond character of the C-N bond due to resonance.

Illustrative NBO Analysis Data for Key Bonds in this compound

BondBond TypePolarization (% towards Atom 2)
C1-Nσ(C-N)~65%
C3-Brσ(C-Br)~70%
C4-Iσ(C-I)~60%
C1-C2σ(C-C)~50%
C=C (Aromatic)π(C-C)~50%

Note: The values in this table are hypothetical and for illustrative purposes only, representing expected trends based on chemical principles.

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Multi-Step Organic Synthesis

The distinct reactivity of the carbon-bromine and carbon-iodine bonds in 3-bromo-4-iodo-N,N-dimethylaniline provides chemists with a powerful tool for the strategic construction of intricate molecular architectures. This differential reactivity allows for controlled, stepwise modifications, a crucial aspect of multi-step organic synthesis.

Precursor for Densely Functionalized Aromatic Systems

The presence of two different halogen atoms on the aromatic ring of this compound facilitates its use in sequential cross-coupling reactions. This enables the introduction of various functional groups at specific positions, leading to the creation of densely functionalized aromatic systems. The greater reactivity of the carbon-iodine bond typically allows for its selective reaction, leaving the carbon-bromine bond available for a subsequent transformation. This stepwise functionalization is a key strategy for building complex molecular frameworks from a relatively simple starting material.

Building Block for Complex Heterocyclic Compounds

The strategic placement of the bromo and iodo substituents on the N,N-dimethylaniline core makes it an ideal starting material for the synthesis of complex heterocyclic compounds. Through carefully designed reaction sequences, chemists can exploit the differential reactivity of the halogens to construct fused ring systems and other intricate heterocyclic structures. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and other functional organic materials.

Scaffold for Natural Product Synthesis

The structural framework of this compound can serve as a foundational scaffold for the total synthesis of certain natural products. frontiersin.org Its ability to undergo a variety of chemical transformations allows for the elaboration of the core structure into the more complex and often polycyclic systems found in nature. frontiersin.org This approach provides a synthetic route to valuable and biologically active compounds that may be difficult to obtain from natural sources.

Contributions to Organic Electronics and Optoelectronic Materials Research

The electron-rich nature of the N,N-dimethylaniline core, combined with the potential for extensive functionalization, makes this compound a valuable precursor in the development of novel organic electronic and optoelectronic materials.

Precursor for Charge Transport Materials and Organic Semiconductors

The aniline (B41778) moiety is a well-known electron-donating group, and by incorporating this unit into larger conjugated systems, materials with desirable charge transport properties can be designed. This compound serves as a key building block in the synthesis of such materials. chemicalbook.com Through polymerization or by coupling with other aromatic units, extended π-conjugated systems can be constructed, which are essential for efficient charge transport in organic semiconductors. These materials are at the heart of next-generation electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Synthesis of Chromophores and Fluorophores with Tunable Optical Properties

The modification of the electronic structure of this compound through the introduction of various substituents allows for the fine-tuning of its optical properties. frontiersin.orgnih.gov By strategically attaching electron-withdrawing or electron-donating groups, the absorption and emission wavelengths of the resulting molecules can be precisely controlled. This makes it a valuable precursor for the synthesis of custom-designed chromophores and fluorophores with specific applications in mind, such as in bio-imaging, sensing, and as components in advanced optical materials. frontiersin.orgnih.gov

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1369904-13-1C8H9BrIN325.97
3-Bromo-N,N-dimethylaniline16518-62-0C8H10BrN200.08 sigmaaldrich.com
4-bromo-N,N-dimethylaniline586-77-6C8H10BrN200.08 nih.govsigmaaldrich.com
3-Bromo-4-iodoaniline860435-38-7C6H5BrINNot Available chemicalbook.com
3-Iodo-4-nitro-N,N-dimethylaniline857592-59-7C8H9IN2O2Not Available
3-Bromo-4-fluoro-N,N-dimethylaniline1227412-35-2C8H9BrFNNot Available synquestlabs.com
4-Bromo-3,5-dimethylaniline59557-90-3C8H10BrN200.08 nih.gov
4-Bromo-n,3-dimethylaniline80948-74-9C8H10BrN200.08 nih.gov
3-Bromo-4-iodobenzonitrile1000577-94-5C7H3BrIN307.91 nih.gov
4-Bromo-3-iodobenzonitrile1006715-27-0C7H3BrIN307.91 bldpharm.com
3-Bromo-4-formylbenzonitrile89891-69-0C8H4BrNONot Available bldpharm.com
3-bromo-4-isobutyloxyphenyl carbothioamideNot AvailableNot AvailableNot Available researchgate.net
N,N-DimethylanilineNot AvailableC8H11N121.18
4-Iodo-N,N-dimethylanilineNot AvailableC8H10IN247.08

Applications in Molecular Switches and Sensors

There is no specific information available in the surveyed literature regarding the application of this compound in the development of molecular switches or chemical sensors. The development of aniline-based polymers for sensor applications is an active area of research, where the substituent on the aniline monomer can influence the properties of the resulting polymer, such as its sensitivity to various analytes like moisture and ammonia. rsc.orgresearchgate.netrsc.orgmdpi.com The electronic and steric properties of the bromo and iodo substituents on this compound could theoretically be exploited for such purposes, but experimental evidence is currently lacking.

Use in Catalysis Research as a Ligand Precursor for Transition Metal Complexes

No specific studies have been found that describe the use of this compound as a ligand precursor for transition metal complexes in catalysis research. The synthesis and application of transition metal complexes with various ligands, including aniline derivatives, is a broad field of study. acs.org Bidentate ligands, for example, are of significant interest in catalysis. acs.orgrsc.orgnih.gov The structure of this compound offers potential coordination sites through the nitrogen of the dimethylamino group and potential for further functionalization, which could allow it to act as a ligand. However, its specific application in this context remains to be explored and documented.

Analytical Methodologies for Research Purposes of 3 Bromo 4 Iodo N,n Dimethylaniline

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring in Research Contexts (e.g., HPLC, GC)

Chromatographic methods are central to the analysis of 3-bromo-4-iodo-N,N-dimethylaniline, providing robust means for separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques, each with its own set of advantages for the analysis of this halogenated aromatic amine.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. In a research context, HPLC is invaluable for:

Purity Assessment: Determining the percentage purity of a synthesized batch of the compound by separating it from any unreacted starting materials, by-products, or degradation products.

Reaction Monitoring: Tracking the consumption of reactants and the formation of the product over time by analyzing aliquots from the reaction mixture. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Preparative Separation: Isolating pure this compound from a crude reaction mixture for further studies.

A typical HPLC method for the analysis of this compound would likely employ a reversed-phase column, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases.

Interactive Data Table: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile (B52724):Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detector UV-Vis (at a wavelength of maximum absorbance)
Injection Volume 10 µL
Temperature Ambient

Gas Chromatography (GC):

Gas chromatography is another powerful separation technique that is well-suited for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it is amenable to GC analysis, often in conjunction with a mass spectrometer (GC-MS) for definitive identification. A study on the determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and subsequent GC-MS analysis highlights the suitability of this technique for similar structures. rsc.org For this compound, GC analysis would be useful for:

Purity and Impurity Profiling: Separating and identifying volatile impurities that may be present in the sample.

Reaction Monitoring: Similar to HPLC, GC can be used to monitor the progress of a reaction, particularly if the reactants and products are sufficiently volatile.

Trace Analysis: GC-MS, with its high sensitivity and selectivity, can be employed for the detection of trace amounts of the compound.

Interactive Data Table: Representative GC-MS Parameters for the Analysis of this compound

ParameterValue
Column Capillary column with a non-polar stationary phase (e.g., DB-5ms)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

Advanced Spectroscopic Methods for In-Situ Reaction Monitoring and Kinetic Studies

The ability to monitor chemical reactions as they happen, or in-situ, provides a wealth of information that is not accessible through traditional offline analysis. Advanced spectroscopic techniques are at the forefront of in-situ reaction monitoring, enabling researchers to gain a deeper understanding of reaction mechanisms and kinetics.

For the synthesis of this compound, which likely involves the halogenation of an aniline (B41778) derivative, in-situ spectroscopic methods can be employed to:

Track Reactant and Product Concentrations: Continuously measure the concentration of starting materials, intermediates, and the final product throughout the course of the reaction.

Identify Reaction Intermediates: Detect and characterize transient species that may be formed during the reaction, providing crucial insights into the reaction pathway.

Determine Reaction Kinetics: By monitoring the rate of change of reactant and product concentrations, it is possible to determine the reaction order, rate constants, and activation energy.

Fourier-Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy is a powerful tool for monitoring reactions in real-time. By inserting a probe directly into the reaction vessel, the infrared spectrum of the reaction mixture can be recorded continuously. The characteristic vibrational frequencies of the functional groups in the reactants and products allow for their individual concentrations to be tracked. For example, the disappearance of the C-H bond vibration of the starting aniline at the 3- or 4-position and the appearance of new vibrations associated with the C-Br and C-I bonds would signal the progress of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In-situ NMR spectroscopy provides detailed structural information about the species present in a reaction mixture. By placing a specialized NMR tube containing the reaction mixture directly into the spectrometer, spectra can be acquired at regular intervals. This allows for the unambiguous identification and quantification of all NMR-active species, including reactants, intermediates, and products. For the synthesis of this compound, ¹H and ¹³C NMR would be particularly informative for tracking the changes in the aromatic substitution pattern.

Interactive Data Table: Application of In-Situ Spectroscopic Methods

TechniqueInformation GainedTypical Application
In-situ FTIR Real-time concentration profiles of reactants and products based on vibrational bands.Monitoring the overall progress of the halogenation reaction.
In-situ NMR Detailed structural information and quantification of all species in the reaction mixture.Elucidating the reaction mechanism and identifying any isomeric by-products.

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-4-iodo-N,N-dimethylaniline, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation of N,N-dimethylaniline. Bromination is often performed first using reagents like liquid bromine under controlled temperatures (0–5°C) to minimize over-substitution . Subsequent iodination can employ NaI or iodine sources in the presence of oxidizing agents (e.g., 2-iodosobenzoate) to achieve para- or meta-selectivity, depending on reaction conditions . Optimization includes adjusting solvent polarity (e.g., using pyridine to enhance 4-position selectivity in bromination) and monitoring reaction progress via TLC or GC-MS .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify substituent positions via characteristic aromatic splitting patterns (e.g., para-substituted dimethyl groups appear as singlets near δ 2.9 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (expected [M+H]+^+ for C8_8H10_{10}BrIN2_2: ~340.88) .
  • IR : Vibrational bands for C-Br (~550 cm1^{-1}) and C-I (~500 cm1^{-1}) validate halogen presence .
  • GC-MS : Used to monitor reaction intermediates and assess purity .

Q. How do the electronic effects of bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine’s lower electronegativity (compared to iodine) makes it more reactive in Suzuki-Miyaura couplings, while iodine’s larger atomic radius enhances oxidative addition with Pd catalysts. Steric hindrance from the 3,4-disubstitution pattern may slow reaction kinetics, requiring elevated temperatures or microwave-assisted conditions .

Advanced Research Questions

Q. What strategies control regioselectivity when introducing bromine and iodine to N,N-dimethylaniline?

  • Methodological Answer :
  • Bromination : Use directing groups (e.g., –NMe2_2) to favor para-substitution. Pyridine additives can stabilize intermediates, improving selectivity for the 4-position .
  • Iodination : Meta-selectivity is achieved via steric control (e.g., bulky bases like TMP-zincate directing iodine to the 3-position) . Sequential halogenation must account for electronic deactivation after the first substitution step.

Q. How can computational methods (e.g., DFT) predict the electronic structure and reaction pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model frontier molecular orbitals (FMOs) to predict sites for electrophilic attack. For example, HOMO localization on the aromatic ring guides predictions of nucleophilic substitution reactivity. Solvent effects (via PCM models) and torsional energy profiles further refine mechanistic insights .

Q. What are the mechanistic implications of competing N-oxide formation during oxidation studies of this compound?

  • Methodological Answer : Flavin-containing monooxygenases (FMOs) catalyze N-oxidation, forming N,N-dimethylaniline N-oxide. Competing pathways (e.g., N-demethylation) are pH-dependent: acidic conditions favor N-oxide stability, while basic media promote demethylation. Kinetic isotope effects (KIEs) and 18^{18}O labeling can distinguish between enzymatic and non-enzymatic pathways .

Q. How does steric hindrance from 3,4-disubstitution affect catalytic applications in photoredox reactions?

  • Methodological Answer : The bulky 3-Br-4-I substituents reduce accessibility for iridium or ruthenium photocatalysts, lowering quenching efficiency. Time-resolved transient absorption spectroscopy quantifies excited-state lifetimes (e.g., triplet states), revealing steric limitations. Modifying ligands (e.g., using bidentate bipyridine) or solvent polarity (e.g., acetonitrile) mitigates these effects .

Data Contradictions and Resolution

  • Synthetic Routes : reports bromination with pyridine for para-selectivity, while demonstrates meta-iodination via steric control. These are complementary strategies depending on the halogen sequence.
  • Toxicity : While N,N-dimethylaniline derivatives show limited carcinogenicity (Group 3 per IARC) , the bromo-iodo variant’s toxicity remains unstudied. Researchers should prioritize handling under inert atmospheres and use LC-MS to track metabolic byproducts in biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.